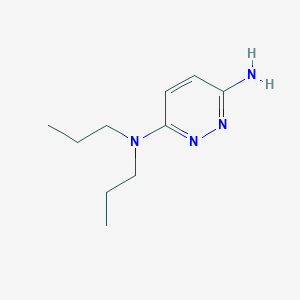

N3,N3-dipropylpyridazine-3,6-diamine

Description

N3,N3-Dipropylpyridazine-3,6-diamine is a pyridazine derivative featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2. The compound is substituted at the 3- and 6-positions with amine groups. Specifically, the nitrogen at position 3 (N3) is functionalized with two propyl groups (N3,N3-dipropyl), while the nitrogen at position 6 (N6) retains two hydrogen atoms (NH₂). This structural configuration distinguishes it from other pyridazine derivatives, where substituents and substitution patterns vary significantly, leading to divergent physicochemical and biological properties.

Such methods likely apply to N3,N3-dipropylpyridazine-3,6-diamine, where propyl groups are introduced via alkylation or cross-coupling steps.

Properties

Molecular Formula |

C10H18N4 |

|---|---|

Molecular Weight |

194.28 g/mol |

IUPAC Name |

3-N,3-N-dipropylpyridazine-3,6-diamine |

InChI |

InChI=1S/C10H18N4/c1-3-7-14(8-4-2)10-6-5-9(11)12-13-10/h5-6H,3-4,7-8H2,1-2H3,(H2,11,12) |

InChI Key |

ZBHPDTSJLMYIQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=NN=C(C=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

N3,N6-Diphenylpyridazine-3,6-diamine

- Structure : Phenyl groups at N3 and N6 positions.

- Activity : Exhibits antimicrobial properties due to the N3,N6-diphenylpyridazine-3,6-diamine skeleton, which is critical for binding microbial targets .

- Comparison : N3,N3-Dipropylpyridazine-3,6-diamine lacks phenyl groups and instead has propyl substituents at N3. This likely reduces antimicrobial efficacy, as alkyl chains (propyl) are less electron-withdrawing and may disrupt π-π stacking interactions required for target binding .

Pyrazolo[3,4-d]pyrimidine-3,6-diamine Derivatives

- Structure : Methyl groups at N3 and N6 on a pyrimidine core (distinct from pyridazine).

- Activity : Methylation enhances ACK1 tyrosine kinase inhibition by 1,333-fold, demonstrating the "magic methyl effect" in bioactivity .

- While methyl groups improve metabolic stability, propyl may increase lipophilicity, affecting membrane permeability and off-target interactions .

Structural Modifications and Functional Outcomes

N6,N6-Diethyl-1,2,4-Triazolo[4,3-b]pyridazine-3,6-diamine

- Structure : Pyridazine fused with a triazole ring; diethyl groups at N6.

- Activity : Used in pharmaceutical applications (exact mechanism unspecified) .

- Comparison : The triazolo ring introduces additional nitrogen atoms, enhancing electronic delocalization and binding affinity. In contrast, N3,N3-dipropylpyridazine-3,6-diamine has a simpler pyridazine core, which may limit its utility in contexts requiring rigid, multi-ring architectures .

Physicochemical Properties

Solubility and Stability

- N3,N3-Dipropylpyridazine-3,6-diamine : Likely soluble in polar solvents (e.g., dichloromethane, chloroform) due to the amine groups, though propyl substituents may reduce solubility compared to smaller alkyl or aryl groups .

- 2,6PyDANCBZ and 3,5PyDANCBZ : Pyridine-based analogs with methoxyphenyl substituents exhibit high solubility in polar solvents, demonstrating that substituent polarity directly influences solubility .

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Key Properties

Table 2: Physicochemical Comparison

| Compound Name | Solubility Profile | LogP (Predicted) | Thermal Stability |

|---|---|---|---|

| N3,N3-Dipropylpyridazine-3,6-diamine | Moderate (polar solvents) | ~2.5 | Moderate |

| N3,N6-Diphenylpyridazine-3,6-diamine | Low (nonpolar solvents) | ~3.8 | High |

| 2,6PyDANCBZ | High (chloroform, dioxane) | ~4.2 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.